The synthesis of GSK2593074A has been described in several studies, focusing on its structural characteristics and the methods used to produce it. The compound is synthesized through a multi-step process involving the formation of key intermediates that ultimately lead to the final product. Specific details regarding the reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity.
While exact synthetic pathways are not extensively detailed in the available literature, it is noted that GSK2593074A shares structural similarities with other known RIP3 inhibitors, which suggests that modifications to existing synthetic routes for these compounds could be adapted for GSK2593074A. For instance, the synthesis may involve coupling reactions and cyclization steps that are common in the development of small molecule inhibitors targeting kinase pathways .
GSK2593074A has a molecular formula of and a molecular weight of approximately 465.57 g/mol. The compound's structure features several distinct functional groups that contribute to its binding affinity to receptor-interacting proteins. Notably, molecular docking studies have shown that GSK2593074A binds effectively within the active sites of both RIP1 and RIP3 kinases.
The structural analysis indicates that GSK2593074A adopts a conformation that allows it to fit into the hydrophobic pockets of these kinases. Specifically, the benzyl portion of the molecule interacts with hydrophobic residues in RIP3, while other regions of the molecule engage in critical hydrogen bonding interactions with key amino acids in both kinases .
GSK2593074A participates in several chemical reactions primarily related to its inhibition of necroptosis through interactions with receptor-interacting protein kinases. The primary reaction involves competitive inhibition where GSK2593074A binds to the ATP-binding site of RIP1 and RIP3, preventing their activation and subsequent downstream signaling events that lead to necroptosis.
In vitro assays have demonstrated that GSK2593074A exhibits an inhibitory concentration (IC50) against necroptosis at approximately 10 nM, indicating its potency as an inhibitor . The binding affinity studies reveal a dissociation constant (Kd) value of 130 nM for RIP3 and 12 nM for RIP1, showcasing its selective inhibition profile .
The mechanism of action for GSK2593074A involves its role as a dual inhibitor of receptor-interacting protein kinases 1 and 3. By binding to these kinases, GSK2593074A effectively disrupts the necroptotic signaling pathway initiated by tumor necrosis factor-alpha (TNF-α).
Upon TNF-α stimulation, RIPK1 and RIPK3 form a complex that activates downstream signaling cascades leading to cell death. GSK2593074A inhibits this process by preventing the phosphorylation events necessary for complex formation and activation. This inhibition not only blocks necroptosis but also reduces inflammation associated with vascular diseases such as abdominal aortic aneurysms .
The physical properties of GSK2593074A include its solubility profile and stability under various conditions. It is typically soluble in organic solvents but may exhibit limited solubility in aqueous environments. The stability parameters such as pH sensitivity and temperature stability are crucial for formulating this compound for therapeutic use.
Chemical properties include its reactivity profile with biological targets, particularly its role as a competitive inhibitor in kinase activity assays. The compound's ability to maintain structural integrity while interacting with multiple targets is indicative of its potential therapeutic versatility .
GSK2593074A has significant potential applications in treating conditions associated with necroptosis and inflammation. Its primary application has been studied in the context of abdominal aortic aneurysms, where it has shown efficacy in blocking disease progression by inhibiting both vascular smooth muscle cell death and macrophage migration.
In preclinical models, GSK2593074A demonstrated reduced aneurysm growth compared to control groups, highlighting its therapeutic promise . Beyond vascular diseases, there may be broader implications for this compound in other inflammatory conditions where necroptosis plays a critical role.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: